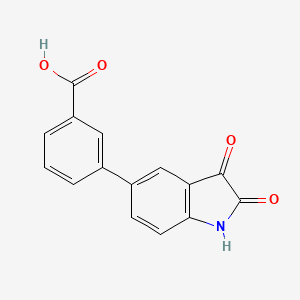

3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid

Description

3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 2,3-dioxoindole scaffold. The 2,3-dioxo group on the indole ring introduces electron-withdrawing properties, influencing its electronic structure and reactivity. Synonyms include methyl 3-(2,3-dioxoindolin-5-yl)benzoate and ZINC16946279, as noted in supplier catalogs .

Properties

Molecular Formula |

C15H9NO4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

3-(2,3-dioxo-1H-indol-5-yl)benzoic acid |

InChI |

InChI=1S/C15H9NO4/c17-13-11-7-9(4-5-12(11)16-14(13)18)8-2-1-3-10(6-8)15(19)20/h1-7H,(H,19,20)(H,16,17,18) |

InChI Key |

CKSJNYUPIPBGLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC(=O)C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid typically involves the reaction of indole derivatives with benzoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives and benzoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with structural similarities to 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes and pathways critical for cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 18.76 | CDK2 Inhibition |

| Compound B | MCF-7 | 15.00 | Apoptosis Induction |

| Compound C | A549 | 22.50 | Cell Cycle Arrest |

Antimicrobial Activity

The antimicrobial properties of 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid have also been explored, particularly against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

| Compound F | C. albicans | 8 µg/mL |

Case Studies

Several case studies have highlighted the biological efficacy of this compound and its derivatives:

Case Study on Anticancer Effectiveness

A study evaluated a series of derivatives similar to 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid against breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability through apoptosis pathways, demonstrating their potential as anticancer agents.

Antimicrobial Evaluation

Another study assessed the antimicrobial activity of related compounds against various pathogens. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

COD30: 4-Methyl-3-[2-(4-Nitrophenyl)-1,3-dioxo-isoindole-5-amido] Benzoic Acid

COD30 shares a benzoic acid backbone and a 1,3-dioxo-isoindole moiety but differs in substituents: a 4-nitrophenyl group and an amide linkage. Density Functional Theory (DFT) studies (RB3LYP/6-311G(d,p)) reveal that COD30's optimized geometry has distinct bond lengths and angles compared to simpler dioxoindole derivatives. For instance, the C=O bond in the isoindole ring is shorter (1.21 Å) due to conjugation with the adjacent nitro group, enhancing electron delocalization . This structural feature may improve thermal stability and intermolecular interactions in crystalline phases.

Table 1: Key Structural Parameters from DFT Studies

| Compound | C=O Bond Length (Å) | Dihedral Angle (C6-C5-N-C) |

|---|---|---|

| COD30 | 1.21 | 12.3° |

| Propylthiouracil (PTU) | 1.23 | 18.7° |

2-Oxo-2,3-dihydro-1H-Benzimidazole-5-carboxylic Acid

Replacing the indole ring with a benzimidazole system () alters electronic properties. The benzimidazole core has two nitrogen atoms, increasing basicity compared to the indole derivative. Such differences may influence bioavailability in drug design, where benzimidazoles are common pharmacophores .

Methyl Ester Derivatives

The methyl ester of 3-(2,3-dioxoindolin-5-yl) benzoic acid (CAS 889954-79-4) exhibits reduced solubility in aqueous media compared to the free acid. Esterification masks the carboxylic acid group, which could enhance membrane permeability in biological systems. Suppliers note this derivative’s use in organic synthesis intermediates .

Atropisomeric Benzoic Acid Derivatives

Atropisomerism, as observed in 2-(2,2-dicyano-1-methylethenyl)benzoic acid (), arises from restricted rotation around single bonds. While 3-(2,3-dioxoindol-5-yl) benzoic acid lacks such steric hindrance, its solid-state NMR and X-ray data (if available) could reveal similar stacking interactions. For example, COD30’s crystal structure shows π-π stacking between aromatic rings, stabilizing its lattice .

Isoindole-Based Pharmaceuticals

Compounds like imofinostat () and PROTACs () incorporate dioxo-isoindole motifs for histone deacetylase (HDAC) inhibition or targeted protein degradation. The 2,3-dioxo group in 3-(2,3-dioxoindol-5-yl) benzoic acid may similarly engage in hydrogen bonding with biological targets, though its lack of a sulfonyl group (cf. imofinostat) limits enzyme affinity .

Biological Activity

3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid is , with a molecular weight of approximately 269.25 g/mol. The compound features an indole moiety fused with a benzoic acid structure, which is crucial for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is often evaluated using assays like DPPH radical scavenging and reducing power assays .

- Antimicrobial Properties : Preliminary studies suggest that 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid possesses antimicrobial effects against various pathogens. Its mechanism may involve the inhibition of bacterial DNA gyrase, similar to other indole derivatives .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as GSK-3β. This inhibition can lead to reduced cell proliferation in cancer cell lines .

Antioxidant Activity

A study evaluated the antioxidant capacity of various indole derivatives, including 3-(2,3-Dioxo-2,3-dihydro-1H-indol-5-yl) benzoic acid. The results indicated that this compound exhibited an antioxidant activity ranging from 19.7% to 95.8%, comparable to standard antioxidants like butylated hydroxyanisole (BHA) .

Antimicrobial Evaluation

In an antimicrobial evaluation study, this compound was tested against several bacterial strains. The results indicated notable antimicrobial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.